molecular formula C14H10Br2O4 B12738053 gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- CAS No. 97378-06-8

gamma-Resorcylic acid, 4-benzyl-3,5-dibromo-

Cat. No.: B12738053
CAS No.: 97378-06-8
M. Wt: 402.03 g/mol
InChI Key: TXVVURSBMDUWGZ-UHFFFAOYSA-N
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Description

Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- is a chemical compound with the molecular formula C14-H10-Br2-O4 and a molecular weight of 402.06 . This compound is a derivative of gamma-resorcylic acid, characterized by the presence of benzyl and dibromo substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- typically involves the bromination of gamma-resorcylic acid followed by benzylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of bromine and benzyl groups can enhance its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

    Gamma-Resorcylic acid: The parent compound without the benzyl and dibromo substituents.

    4-Benzyl-gamma-Resorcylic acid: A derivative with only the benzyl substituent.

    3,5-Dibromo-gamma-Resorcylic acid: A derivative with only the dibromo substituents.

Uniqueness

Gamma-Resorcylic acid, 4-benzyl-3,5-dibromo- is unique due to the combined presence of both benzyl and dibromo groups, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

97378-06-8

Molecular Formula

C14H10Br2O4

Molecular Weight

402.03 g/mol

IUPAC Name

4-benzyl-3,5-dibromo-2,6-dihydroxybenzoic acid

InChI

InChI=1S/C14H10Br2O4/c15-10-8(6-7-4-2-1-3-5-7)11(16)13(18)9(12(10)17)14(19)20/h1-5,17-18H,6H2,(H,19,20)

InChI Key

TXVVURSBMDUWGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2Br)O)C(=O)O)O)Br

Origin of Product

United States

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